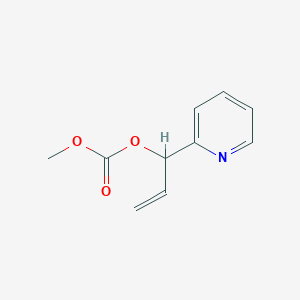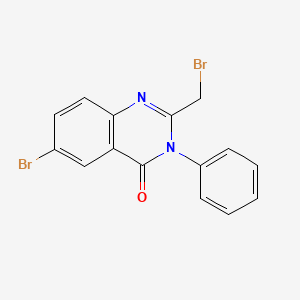
4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one is a quinazolinone derivative with significant interest in organic chemistry due to its unique structure and potential applications. Quinazolinones are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-(bromomethyl)-3-phenylquinazolin-4(3H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminoquinazolinones, while oxidation can produce quinazolinone oxides.
科学研究应用
6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents with anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or activation of their function. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(bromomethyl)-3-phenylquinazolin-4(3H)-one
- 6-chloro-2-(chloromethyl)-3-phenylquinazolin-4(3H)-one
- 6-fluoro-2-(fluoromethyl)-3-phenylquinazolin-4(3H)-one
Uniqueness
6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interaction with biological targets. The bromine atoms can enhance the compound’s ability to form covalent bonds with nucleophiles, making it a valuable tool in medicinal chemistry for the development of covalent inhibitors.
属性
CAS 编号 |
84546-13-4 |
|---|---|
分子式 |
C15H10Br2N2O |
分子量 |
394.06 g/mol |
IUPAC 名称 |
6-bromo-2-(bromomethyl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H10Br2N2O/c16-9-14-18-13-7-6-10(17)8-12(13)15(20)19(14)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI 键 |
GEULXFOKJDAYOC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


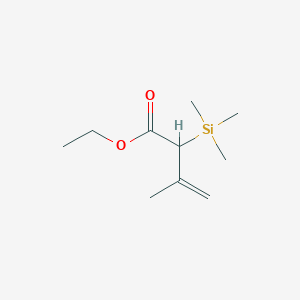
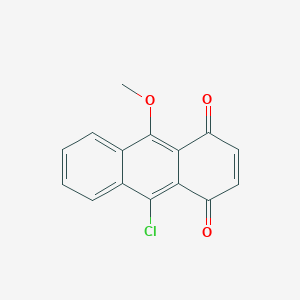
![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
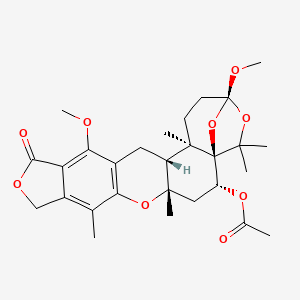
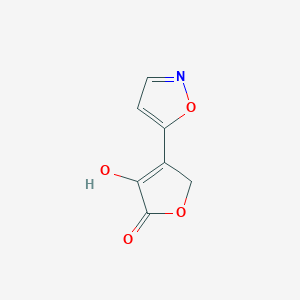
![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)
![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)

